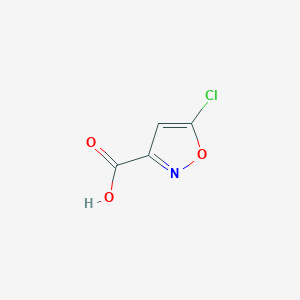

5-Chloro-1,2-oxazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBRWFZSQFEORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343566-57-4 | |

| Record name | 5-chloro-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloro 1,2 Oxazole 3 Carboxylic Acid and Its Derivatives

Approaches to the 1,2-Oxazole-3-carboxylic Acid Core

The formation of the isoxazole (B147169) ring, particularly with a carboxylic acid at the 3-position, is the foundational step in synthesizing the target compound. Chemists employ several reliable methods to construct this heterocyclic core.

Dipolar Cycloaddition Reactions in Isoxazole Formation

The most widely utilized method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. rsc.org This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is usually an alkyne or an alkene. rsc.orgnih.gov The nitrile oxides are often highly reactive and are therefore generated in situ from precursors like aldoximes, hydroximoyl chlorides, or primary nitro compounds. nih.govmdpi.comnih.gov

The reaction between a nitrile oxide and a terminal alkyne is a highly regioselective process that leads to the formation of 3,5-disubstituted isoxazoles. rsc.orgorganic-chemistry.org Two primary mechanisms have been proposed for this transformation: a concerted pericyclic reaction and a stepwise mechanism that proceeds through a diradical intermediate. rsc.orgnih.gov The versatility of this method has been extended to solid-phase synthesis, allowing for the creation of diverse isoxazole libraries by using resin-bound alkynes or alkenes which react with various in situ generated nitrile oxides. nih.gov

General Processes for the Preparation of 3-Isoxazolecarboxylic Acids

Synthesizing isoxazoles with a carboxylic acid group specifically at the 3-position requires tailored approaches. One direct method involves the reaction of an appropriate precursor with hydroxylamine (B1172632), followed by treatment with an alkali to yield the 3-isoxazolecarboxylic acid. google.com

An alternative and common two-step strategy involves first creating an isoxazole with a precursor functional group at the 3-position, which is then converted to a carboxylic acid. A nitrile (cyano) group is an effective precursor. For example, isoxazoles with a cyano group at the 3-position can be synthesized and subsequently hydrolyzed under acidic conditions to afford the desired 3-carboxylic acid derivative. beilstein-journals.org This approach is valuable for producing a range of substituted isoxazole-3-carboxylic acids. beilstein-journals.orgnih.gov

Metal-Free Synthetic Routes to Isoxazoles

In recent years, there has been a significant push to develop synthetic methods that avoid the use of heavy metal catalysts, which can be costly, toxic, and difficult to remove from the final product. rsc.org Several metal-free strategies for isoxazole synthesis have been successfully developed. nih.govrsc.orgrsc.org

One such method employs the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of isoxazoles from aldoximes. rsc.org Another common metal-free approach involves the in situ generation of nitrile oxides from oximes using mild oxidizing agents like sodium hypochlorite. nih.gov Cascade reactions provide another efficient route; for instance, a one-pot reaction between α-azido acrylates and aromatic oximes yields 3,4,5-trisubstituted isoxazoles under mild, metal-free conditions. organic-chemistry.org

Table 1: Comparison of Metal-Free Synthetic Routes to Isoxazoles

| Method | Reagents/Promoter | Precursors | Key Features |

|---|---|---|---|

| DBU-Promoted Synthesis | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aldoximes | Simple, efficient, regioselective. rsc.org |

| Oxidation of Oximes | Sodium Hypochlorite (NaOCl) | Oximes, Alkynes | Uses a common oxidizing agent. nih.gov |

| Cascade Reaction | None (thermal) | α-Azido acrylates, Aromatic oximes | One-pot, mild conditions. organic-chemistry.org |

Strategies for the 5-Chloro Substitution on the 1,2-Oxazole Ring

Introducing a chlorine atom at the 5-position of the isoxazole ring is a critical step in the synthesis of 5-Chloro-1,2-oxazole-3-carboxylic acid. This can be achieved either by building the ring with the chlorine atom already incorporated or by chlorinating a pre-formed isoxazole ring.

A highly effective method is a tandem reaction sequence where the 1,3-dipolar cycloaddition is followed by a regioselective chlorination in the same pot. This can be accomplished by using an excess of a chlorinating agent, such as N-chlorosuccinimide (NCS), during the cycloaddition reaction. rsc.org This approach allows for the direct formation of chloro-substituted isoxazoles from aldoximes and alkenes. rsc.org

Alternatively, 5-chloroisoxazoles can be used as versatile starting materials for further chemical transformations. mdpi.com These compounds can be prepared and then undergo subsequent reactions. For example, they can be isomerized in the presence of an iron(II) catalyst to form 2H-azirine-2-carbonyl chlorides, which are valuable synthetic intermediates. mdpi.com

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be further modified to create a wide range of derivatives with potentially useful properties.

Derivatization with Thiophen-2-yl Moieties (e.g., 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid)

One example of such a derivative is 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid. biosynth.com The synthesis of this compound involves connecting a 5-chlorothiophen-2-yl group to the 5-position of the isoxazole ring. A logical synthetic strategy would be to employ a 1,3-dipolar cycloaddition reaction.

This could involve the reaction of a nitrile oxide precursor bearing a carboxylic acid or its ester equivalent with an alkyne that is substituted with the 5-chlorothiophen-2-yl group. The necessary precursor, 5-chlorothiophene-2-carboxylic acid, can be synthesized through various reported methods, such as the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) followed by hydrolysis, or the carboxylation of a Grignard reagent derived from 2-chloro-5-bromothiophene. chemicalbook.com Another route involves the oxidation of 5-chloro-2-acetylthiophene. chemicalbook.com A one-pot method starting from 2-thiophenecarboxaldehyde has also been developed for industrial-scale production. google.com

Table 2: Synthetic Precursors for 5-chlorothiophene-2-carboxylic acid

| Starting Material | Key Reagents | Method |

|---|---|---|

| 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃, NaOH | Friedel-Crafts Acylation / Hydrolysis chemicalbook.com |

| 5-Chloro-2-bromothiophene | Mg, CO₂ | Grignard Reaction chemicalbook.com |

| 5-Chloro-2-acetylthiophene | Sodium chlorite, KH₂PO₄ | Oxidation chemicalbook.com |

| 2-Thiophenecarboxaldehyde | Cl₂, NaOH | One-pot chlorination and oxidation google.com |

Synthesis of Methyl 4-chloro-5-phenylisoxazole-3-carboxylate Analogues

The synthesis of methyl 4-chloro-5-phenylisoxazole-3-carboxylate analogues can be approached through a multi-step process that typically involves the initial formation of the isoxazole ring followed by chlorination. A common strategy for constructing the isoxazole-3-carboxylate core is through the reaction of a β-ketoester with hydroxylamine. For instance, the synthesis of related 3,5-disubstituted-4-isoxazolecarboxylic esters has been achieved by reacting primary nitro compounds with enamino esters in the presence of a dehydrating agent like phosphorus oxychloride. orgsyn.org This method is advantageous as it often results in a single positional isomer. orgsyn.org

Once the methyl 5-phenylisoxazole-3-carboxylate precursor is obtained, the subsequent step involves the introduction of a chlorine atom at the C-4 position. Direct chlorination of the isoxazole ring can be challenging and may lead to a mixture of products or ring-opening under harsh conditions. However, specific reagents can be employed for this purpose. For example, N-chlorosuccinimide (NCS) in a suitable solvent is a common reagent for the chlorination of various heterocyclic compounds. The reactivity of the isoxazole ring towards electrophilic substitution is influenced by the substituents present on the ring. The phenyl group at the 5-position and the methoxycarbonyl group at the 3-position will direct the electrophilic attack.

An alternative approach involves the use of a starting material that already contains the desired substitution pattern. For example, a strategy could involve the cycloaddition of a nitrile oxide with a chlorinated β-ketoester. The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability of the process.

A plausible synthetic pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Condensation | Ethyl benzoylacetate and hydroxylamine hydrochloride | Methyl 5-phenylisoxazole-3-carboxylate |

| 2 | Chlorination | N-Chlorosuccinimide (NCS), acetonitrile (B52724) | Methyl 4-chloro-5-phenylisoxazole-3-carboxylate |

Functionalization from 5-Chloroisoxazole Precursors

5-Chloroisoxazoles are versatile precursors for the synthesis of a wide array of functionalized isoxazole derivatives. The chlorine atom at the 5-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position, leading to diverse molecular scaffolds.

One of the key transformations of 5-chloroisoxazoles is their FeCl2-catalyzed isomerization to 2H-azirine-2-carbonyl chlorides. mdpi.com These highly reactive intermediates can then be trapped with a variety of nucleophiles to afford amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids. mdpi.com This methodology provides a rapid and efficient route to these valuable synthetic building blocks at room temperature. mdpi.com

The reaction of 5-chloroisoxazoles with N-nucleophiles such as amines and pyrazoles, O-nucleophiles like alcohols and carboxylic acids, and S-nucleophiles such as thiols allows for the synthesis of a broad range of 5-substituted isoxazoles. For example, heating 5-chloroisoxazoles with amines can lead to the formation of 5-amino-substituted isoxazoles. mdpi.com However, this reaction is often limited to highly nucleophilic amines. mdpi.com

The following table summarizes some of the functionalizations possible from 5-chloroisoxazole precursors:

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | Heat | 5-Aminoisoxazoles | mdpi.com |

| Pyrazoles | FeCl2 (cat.), room temp. | 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines | mdpi.com |

| Alcohols | FeCl2 (cat.), ortho-substituted pyridine | 2H-Azirine-2-carboxylates | mdpi.com |

| Thiols | FeCl2 (cat.), ortho-substituted pyridine | 2H-Azirine-2-thiocarboxylates | mdpi.com |

| Water | FeCl2 (cat.), then H2O | 2H-Azirine-2-carboxylic acids | beilstein-journals.org |

Incorporation into Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-d]isoxazoles)

The isoxazole ring, and specifically the this compound scaffold, can be incorporated into fused heterocyclic systems to generate novel chemical entities with potential biological activities. A prominent example is the synthesis of pyrrolo[2,3-d]isoxazoles. These bicyclic systems can be constructed through various synthetic strategies, often involving the formation of the pyrrole (B145914) ring onto a pre-existing isoxazole core.

One common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a substituted pyrrole derivative. Alternatively, intramolecular cyclization reactions of appropriately functionalized isoxazoles can lead to the formation of the fused pyrrole ring. For instance, a substituted isoxazole bearing a side chain with a suitable leaving group and a nucleophilic nitrogen atom can undergo intramolecular cyclization to form the pyrrolo[2,3-d]isoxazole system.

The substitution pattern on both the isoxazole and the reacting partner plays a crucial role in the regioselectivity and efficiency of the cyclization reaction. The presence of the carboxylic acid group at the 3-position of the isoxazole ring can be utilized to anchor the molecule to a solid support for combinatorial synthesis or can be converted to other functional groups to facilitate the fusion with the pyrrole ring.

Synthesis of Pyrrole-Containing Carboxylic Acids with Oxazole (B20620) Fragments

The synthesis of molecules containing both pyrrole and oxazole (or isoxazole) fragments, particularly those with a carboxylic acid group, involves the strategic coupling of these two heterocyclic systems. There are several synthetic routes to achieve this, primarily categorized into two approaches: forming the pyrrole ring on a pre-existing oxazole/isoxazole scaffold, or vice versa, or coupling two pre-synthesized heterocyclic fragments.

A common method for synthesizing the pyrrole-3-carboxylic acid moiety is the van Leusen Tosmic approach or the ketoester/glycine route. znaturforsch.com The van Leusen reaction, for example, involves the reaction of a substituted acrylic ester with tosylmethyl isocyanide (TosMIC) in the presence of a base. znaturforsch.com This method is versatile and allows for the synthesis of a variety of substituted pyrrole-3-carboxylic acid esters, which can then be hydrolyzed to the corresponding carboxylic acids. znaturforsch.com

Once the desired pyrrole-3-carboxylic acid is synthesized, it can be coupled with an oxazole or isoxazole fragment containing a suitable functional group for linkage, such as an amino or hydroxyl group. Standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to form an amide bond between the pyrrole carboxylic acid and an amino-functionalized oxazole.

An alternative strategy involves designing a synthesis where one of the heterocyclic rings is formed in a later step. For example, a pyrrole derivative with a β-dicarbonyl moiety can be reacted with hydroxylamine to construct the isoxazole ring. The specific synthetic strategy will be dictated by the desired substitution pattern and the commercial availability of the starting materials.

Synthetic Optimization and Challenges in this compound Preparation

The preparation of this compound presents several synthetic challenges that necessitate careful optimization of reaction conditions. Key challenges include the regioselective formation of the isoxazole ring, the introduction of the chloro substituent at the 5-position, and the preservation of the carboxylic acid functionality throughout the synthetic sequence.

One of the primary challenges is the potential for side reactions during the chlorination step. The use of harsh chlorinating agents can lead to over-chlorination, ring-opening, or degradation of the starting material. Therefore, the choice of a mild and selective chlorinating agent, such as N-chlorosuccinimide (NCS), is crucial. Optimization of the reaction parameters, including solvent, temperature, and reaction time, is necessary to maximize the yield of the desired product while minimizing the formation of byproducts.

Another challenge lies in the synthesis of the isoxazole-3-carboxylic acid precursor. The cyclocondensation reaction to form the isoxazole ring can sometimes result in a mixture of regioisomers. The use of specific starting materials and reaction conditions can help to control the regioselectivity of this step. orgsyn.org Furthermore, the carboxylic acid group may need to be protected during certain synthetic transformations and deprotected in a final step. The choice of a suitable protecting group is critical to ensure its stability during the reaction sequence and its efficient removal without affecting other functional groups in the molecule.

The following table highlights some of the challenges and potential optimization strategies in the synthesis of this compound:

| Challenge | Potential Optimization Strategy |

| Poor regioselectivity in isoxazole ring formation | Use of pre-functionalized starting materials to direct the cyclization; careful selection of reaction conditions (e.g., base, solvent). |

| Low yield in chlorination step | Screening of different chlorinating agents (e.g., NCS, SO2Cl2); optimization of reaction temperature and time. |

| Formation of byproducts during chlorination | Use of radical inhibitors; careful control of stoichiometry. |

| Decomposition of the isoxazole ring | Employing mild reaction conditions; avoiding strong acids or bases. |

| Difficulty in purification | Use of chromatography techniques (e.g., column chromatography, HPLC); recrystallization. |

Continuous flow chemistry has emerged as a potential solution to some of these challenges, offering better control over reaction parameters and potentially leading to higher yields and purities. researchgate.net

Mechanistic Investigations of Reactions Involving the 5 Chloro 1,2 Oxazole 3 Carboxylic Acid Moiety

Isoxazole (B147169) Ring Isomerization Pathways (e.g., Isoxazole-Azirine-Oxazole Isomerization)

The isomerization of the isoxazole ring, particularly in 5-substituted derivatives, is a well-documented process that often proceeds through a highly strained 2H-azirine intermediate. For derivatives of 5-chloro-1,2-oxazole, this transformation is a powerful method for generating valuable synthetic building blocks. researchgate.netbeilstein-journals.org

The catalytic isomerization of 5-chloroisoxazoles is a key pathway, allowing for the generation of 2H-azirine-2-carbonyl chlorides. researchgate.netbeilstein-journals.org This reaction is typically catalyzed by iron(II) chloride (FeCl₂). beilstein-journals.orgmdpi.com The mechanism involves the cleavage of the weak N-O bond within the isoxazole ring, which is facilitated by the catalyst. This cleavage can lead to the formation of intermediates like diradicals or nitrenes, which subsequently cyclize to form the three-membered azirine ring. researchgate.net The high strain of the azirine ring makes it a reactive intermediate for further transformations. researchgate.net

Once formed, the 2H-azirine intermediate can undergo several subsequent reactions. Under catalytic conditions, it can isomerize back to an isoxazole. researchgate.netnih.gov However, under non-catalytic thermolysis, for instance in o-dichlorobenzene at 170 °C, the azirine can quantitatively isomerize into an oxazole (B20620). researchgate.netnih.gov This azirine-to-oxazole transformation often involves the opening of the azirine ring to form a nitrile ylide intermediate, which then undergoes cyclization to yield the more stable oxazole ring system. beilstein-journals.org The specific reaction pathway and the final product depend critically on the substituents on the starting isoxazole and the reaction conditions employed. researchgate.netnih.gov

The isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides has been successfully achieved using anhydrous FeCl₂ as a catalyst in acetonitrile (B52724) at room temperature. beilstein-journals.org This highlights the utility of the isoxazole-azirine isomerization in creating complex, bifunctionalized azirine derivatives from readily available 5-chloroisoxazoles. beilstein-journals.org

Photochemical Transformations of Isoxazole Carboxylic Acid Derivatives

The isoxazole ring system is susceptible to photochemical transformations, which provide alternative pathways for isomerization and rearrangement. While specific studies on the photochemistry of 5-chloro-1,2-oxazole-3-carboxylic acid are not extensively detailed, the general principles of isoxazole photochemistry are applicable. Photoisomerization processes have been examined for various isoxazole derivatives. researchgate.net

Irradiation with UV light can induce the cleavage of the N-O bond, a characteristic reaction of the isoxazole ring. researchgate.net This cleavage leads to the formation of reactive intermediates. For instance, the photo-isomerization of 5-amino-substituted isoxazoles has been reported as a method for preparing 2H-azirine-2-carboxamides. mdpi.com More recently, visible-light-induced reactions have been developed for the synthesis of complex oxazole derivatives from simple starting materials. nih.govsemanticscholar.org A novel visible-light-induced three-component reaction has been reported for constructing 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles, proceeding through a photo-generated α-phosphonium carbene. nih.govsemanticscholar.org Although this does not directly involve the isomerization of a pre-existing isoxazole, it demonstrates the utility of photochemical methods in accessing related heterocyclic systems.

These photochemical methods offer mild, catalyst-free alternatives to thermal or metal-catalyzed reactions, which can be advantageous when dealing with sensitive functional groups. mdpi.comnih.gov

Reactivity of the Carboxylic Acid Group in Derivatization

The carboxylic acid group at the 3-position of the 5-chloro-1,2-oxazole ring is a key handle for derivatization, allowing for the synthesis of a wide array of functionalized molecules. Standard esterification procedures, such as reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄), can be used to prepare the corresponding esters. mdpi.com

A more versatile approach to derivatization leverages the isomerization of the parent 5-chloroisoxazole. As discussed, FeCl₂-catalyzed isomerization converts the 5-chloroisoxazole moiety into a 2H-azirine-2-carbonyl chloride. mdpi.com This in situ generated acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution. mdpi.comlibretexts.org This strategy provides a rapid, room-temperature procedure for synthesizing amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids by reacting the intermediate with various N-, O-, or S-nucleophiles. mdpi.com

This method has been successfully employed to prepare a diverse range of derivatives. For example, the reaction of the 2H-azirine-2-carbonyl chloride intermediate with:

Amines (primary and secondary) yields 2H-azirine-2-carboxamides. mdpi.com

Pyrazoles gives 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines. mdpi.com

Benzotriazole produces 1-(2H-azirine-2-carbonyl)benzotriazoles. mdpi.com

Sodium azide results in 2H-azirine-2-carbonyl azides. mdpi.com

The efficiency of these acylation reactions can be mediated by the choice of base, with ortho-substituted pyridines like 2-picoline being effective and inexpensive options. mdpi.com This two-step, one-pot process, involving isomerization followed by nucleophilic trapping, is a powerful tool for diversifying the functionality of molecules derived from this compound. mdpi.com

| Starting Material | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 5-Chloro-3-phenylisoxazole | Morpholine (B109124) | 2H-Azirine-2-carboxamide | mdpi.com |

| 5-Chloroisoxazole derivative | Pyrazoles | 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirine | mdpi.com |

| 5-Chloroisoxazole derivative | Sodium Azide | 2H-Azirine-2-carbonyl azide | mdpi.com |

Nucleophilic and Electrophilic Reactivity of the Isoxazole Ring System

The isoxazole ring is an electron-deficient heterocycle, and its reactivity is further influenced by the substituents present. The this compound system contains two strong electron-withdrawing groups, which significantly impacts the electrophilic and nucleophilic character of the ring atoms.

The chlorine atom at the C5 position makes this site a target for nucleophilic substitution. However, instead of direct substitution, nucleophilic attack at C5 often triggers the ring isomerization to the 2H-azirine as described previously. This is because the initial attack can facilitate the cleavage of the N-O bond, initiating the rearrangement cascade.

The electron-deficient nature of the ring generally deactivates it towards electrophilic aromatic substitution. However, reactions with strong electrophiles are possible. For instance, nitration of a related 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has been shown to occur on the appended phenyl ring, demonstrating that other, more activated parts of a molecule will react preferentially. mdpi.com In cases where the isoxazole ring itself reacts, the positions for electrophilic attack are dictated by the directing effects of the existing substituents.

The ring can also participate in cycloaddition reactions. For example, the reaction of β-enamino ketoester precursors with hydroxylamine (B1172632) can lead to the formation of 1,2-oxazole rings, demonstrating a synthetic approach where the isoxazole is constructed via nucleophilic attack and subsequent cyclization. nih.gov This highlights the dual nucleophilic/electrophilic nature of the reagents that form the isoxazole ring. nih.gov The reactivity of the 5-chloro-1,2-oxazole ring is thus complex, with the isomerization pathway often dominating over simple substitution reactions at the ring carbons. beilstein-journals.orgresearchgate.net

Compound Index

| Compound Name |

|---|

| 1-(2H-azirine-2-carbonyl)benzotriazole |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirine |

| 2H-azirine |

| 2H-azirine-2-carboxamide |

| 2H-azirine-2-carbonyl azide |

| 2H-azirine-2-carbonyl chloride |

| 3-aryl-2H-azirine-2,2-dicarbonyl dichloride |

| 3-aryl-5-chloroisoxazole-4-carbonyl chloride |

| This compound |

| 5-chloro-3-phenylisoxazole |

| Benzotriazole |

| Iron(II) chloride |

| Methanol |

| Morpholine |

| o-dichlorobenzene |

| Sodium azide |

| Sulfuric acid |

Computational Chemistry and Theoretical Studies on 5 Chloro 1,2 Oxazole 3 Carboxylic Acid and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic and geometric properties of isoxazole (B147169) derivatives. researchgate.netnih.gov This approach is favored for its balance of computational cost and accuracy. DFT calculations are typically employed to determine various quantum chemical parameters that help in understanding the molecule's reactivity and stability. researchgate.net

For 5-Chloro-1,2-oxazole-3-carboxylic acid, DFT calculations would typically be performed using a functional such as B3LYP, CAM-B3LYP, or WB97XD, combined with a basis set like 6-31G(d,p) to ensure reliable results. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive. researchgate.net

Furthermore, DFT allows for the calculation of the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. Other calculated properties often include net atomic charges, dipole moments, and heats of formation, which collectively provide a comprehensive electronic and thermodynamic profile of the molecule. researchgate.net

| Computational Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Heat of Formation (ΔHf) | -150 kcal/mol | Relative stability of the molecule. |

Prediction of Molecular Conformations and Energetics

Understanding the three-dimensional structure of this compound is fundamental to comprehending its biological activity and chemical behavior. DFT calculations are instrumental in predicting the most stable molecular conformations by optimizing the geometry of the molecule to find its lowest energy state. nih.gov

The process involves starting with an initial guessed geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy. This optimization provides precise information on bond lengths, bond angles, and dihedral angles of the most stable conformer. For a molecule with a rotatable bond, such as the one connecting the carboxylic acid group to the isoxazole ring, a potential energy surface scan can be performed. This involves systematically rotating the dihedral angle and calculating the energy at each step to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

The relative energies of different conformers, as well as the energy barriers to rotation between them, can be determined. This information is crucial for understanding the molecule's flexibility and how it might interact with biological receptors or other molecules.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C=N) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum (Planar) | 0.00 | ~0° | >95% |

| Local Minimum (Perpendicular) | 4.5 | ~90° | <5% |

| Rotational Transition State | 5.2 | - | - |

Theoretical Mechanistic Studies of Reaction Pathways

Theoretical mechanistic studies using DFT are invaluable for elucidating the step-by-step pathways of chemical reactions involving this compound and its analogues. Such studies can map out the entire reaction coordinate, from reactants to products, identifying key intermediates and transition states along the way. acs.org

A notable area of study for isoxazoles is their isomerization reactions. For instance, the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles can lead to the formation of 2H-azirine-2-carbonyl chlorides. mdpi.com DFT calculations can model this process by calculating the energies of the reactant, the proposed intermediates (e.g., a complex with the iron catalyst), the transition state for the ring-opening and rearrangement, and the final product. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility and rate.

Similarly, theoretical studies can investigate the mechanisms of other reactions, such as the synthesis of oxazoles from carboxylic acids. nih.govacs.org By modeling the proposed steps, such as the in situ activation of the carboxylic acid and subsequent cyclization, researchers can validate or refine proposed mechanisms. nih.gov These computational investigations provide a level of detail that is often difficult to obtain through experimental methods alone, offering insights into the electronic changes that occur during bond breaking and formation. acs.org

Derivatization Strategies and Applications in Chemical Scaffold Modification

Formation of Esters, Amides, and Carboxamides from the Carboxylic Acid Functionality

The carboxylic acid group is a prime handle for derivatization through standard organic reactions. The formation of esters, amides, and related carboxamides are fundamental transformations that convert the acidic proton into a stable covalent bond, linking the isoxazole (B147169) core to other molecular fragments.

Ester Formation:

Esterification of 5-chloro-1,2-oxazole-3-carboxylic acid can be readily achieved through classic methods such as the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The equilibrium of this reaction is typically driven towards the product by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com

Amide and Carboxamide Bond Formation:

The synthesis of amides from this compound is a crucial step for incorporating this scaffold into peptide-like structures or other complex molecules. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. hepatochem.com A wide array of modern coupling reagents has been developed to achieve this efficiently, minimizing side reactions and preserving sensitive functional groups. hepatochem.comnih.gov

Commonly employed coupling agents activate the carboxyl group, forming a highly reactive intermediate that is readily attacked by the amine. hepatochem.com The choice of reagent can be critical, especially when dealing with sterically hindered or electronically deficient amines. nih.gov A catalytic amount of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included to suppress side reactions and improve yields. nih.gov

Below is a table summarizing common coupling agents used for amide bond formation directly from carboxylic acids.

| Coupling Reagent | Additive (often used) | Activating Agent Class | Common Solvent(s) |

| EDC (or DCC) | HOBt, DMAP | Carbodiimide | DCM, DMF, MeCN |

| HATU | DIPEA, Et3N | Uronium/Guanidinium Salt | DMF, MeCN |

| BOPCl | Et3N, DIPEA | Phosphonium Salt | CH2Cl2 |

| Isobutyl chloroformate | Et3N, NMM | Mixed Anhydride | CH2Cl2, THF |

Data sourced from multiple organic chemistry resources discussing amide bond formation. hepatochem.comnih.gov

An alternative synthetic route to access amides and esters of related isoxazole structures involves the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into highly reactive 2H-azirine-2-carbonyl chlorides. mdpi.comnih.gov These intermediates can then react with various N- or O-nucleophiles to yield the corresponding amides or esters. nih.gov

Introduction of Diverse Substituents on the Isoxazole Ring

While the carboxylic acid group provides one avenue for derivatization, the chlorine atom at the C5 position offers a distinct opportunity to modify the heterocyclic core itself. The C5 position of the 5-chloroisoxazole ring is susceptible to nucleophilic aromatic substitution (SNA_r), allowing for the displacement of the chloride ion by a range of nucleophiles. mdpi.comlibretexts.org

This reactivity is a key strategy for introducing functional and structural diversity directly onto the isoxazole scaffold. The reaction of 5-halo-substituted isoxazoles with highly nucleophilic amines is a known method for preparing 5-amino-substituted isoxazoles. mdpi.com For instance, treatment of a 5-chloroisoxazole with a secondary amine like morpholine (B109124) can lead to the formation of the corresponding 5-morpholinoisoxazole. mdpi.com

Examples of nucleophilic substitution at the C5 position include reactions with:

Amines: Primary and secondary amines can displace the chloride to form 5-amino-isoxazole derivatives.

Thiols: Thiolates can react to form 5-thioether-substituted isoxazoles.

Alkoxides: Alkoxides can be used to introduce alkoxy groups at the C5 position.

This substitution chemistry significantly expands the range of accessible derivatives, allowing for the fine-tuning of the molecule's steric and electronic properties for various applications, including medicinal chemistry.

Strategies for Constructing Complex Molecules Incorporating the this compound Fragment

The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules. nih.gov The isoxazole ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. lifechemicals.comnih.gov

The primary strategy for incorporating this fragment into larger structures involves leveraging the C3-carboxylic acid. By converting the carboxylic acid into an amide or ester linkage, the isoxazole unit can be covalently attached to other heterocyclic systems, peptides, or complex organic frameworks. biointerfaceresearch.comnih.gov For example, isoxazole-containing amino acid-like building blocks can be synthesized and subsequently inserted into peptide chains, imparting unique conformational constraints or biological activities. nih.gov

A typical synthetic sequence might involve:

Activation and Coupling: The carboxylic acid of the this compound is activated using standard coupling reagents and reacted with an amine-containing fragment of a larger target molecule to form a stable amide bond.

Ring Modification: The C5-chloro group can then be either retained or substituted with another functional group via nucleophilic substitution to further elaborate the structure.

This modular approach allows for the systematic construction of libraries of complex molecules built around the 5-chloro-1,2-oxazole core, facilitating structure-activity relationship (SAR) studies in drug discovery and materials science.

Structure Activity Relationship Sar Studies of 5 Chloro 1,2 Oxazole 3 Carboxylic Acid Analogues Non Clinical Focus

Influence of Substituents on Molecular Interactions

The biological activity of isoxazole (B147169) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. rsc.org These modifications can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with protein targets.

For instance, in a series of isoxazole-carboxamide derivatives evaluated as cyclooxygenase (COX) inhibitors, the substituents on the phenyl rings attached to the isoxazole core played a critical role in determining potency and selectivity. nih.gov A compound featuring a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another phenyl ring demonstrated the highest potency against both COX-1 and COX-2 enzymes. nih.gov This specific substitution pattern was found to orient the 5-methyl-isoxazole ring optimally within the secondary binding pocket of the COX-2 enzyme, facilitating ideal binding interactions. nih.gov

SAR studies on other isoxazole analogues have revealed the importance of electron-withdrawing groups. In one study, analogues with electron-withdrawing substituents such as -F, -Cl, and -Br showed enhanced cytotoxic effects against certain cell lines. rsc.org The position of these halogens was also critical; an ortho-substituted bromo compound demonstrated more valuable cytotoxic effects compared to other halogen-substituted analogues. rsc.org Similarly, the presence of a trifluoromethyl (CF3) group in certain isoxazole derivatives rendered them active as antimicrobial scaffolds, suggesting that such electronic modifications can enhance binding energy with microbial targets and improve potency. rsc.org

Further research into N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) has shown that even minor modifications, such as changing the substituent in the phenyl ring (e.g., exchanging a hydrogen atom for a chlorine atom or a hydroxyl, methoxy, or nitro group), can lead to significant differences in immunological activity. nih.gov This highlights the sensitivity of molecular interactions to the electronic and steric properties of the substituents. Compounds with a strong electrophilic group at position 4 were found to be the most active in one series of experiments. nih.gov

The following table summarizes findings on how different substituents on isoxazole analogues influence their activity in non-clinical studies.

| Isoxazole Analogue Series | Substituent(s) | Position(s) | Observed Influence on Molecular Interaction/Activity |

| Phenyl-isoxazole-carboxamides | 3,4-dimethoxy and Chloro | Phenyl rings attached to isoxazole | Optimal orientation in COX-2 binding pocket, leading to high potency. nih.gov |

| Halogenated isoxazole derivatives | -F, -Cl, -Br | Phenyl ring | Enhanced cytotoxic effects; ortho-bromo substitution was most effective. rsc.org |

| Trifluoromethylated isoxazoles | -CF3 | General | Conferred antimicrobial activity, likely by increasing binding energy. rsc.org |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazides | -Cl, -OH, -OCH3, -NO2 | Phenyl ring | Modulated immunological activity, demonstrating high sensitivity to substituent changes. nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid amides | Strong electrophilic group | Position 4 | Correlated with the highest activity in the tested series. nih.gov |

This table is for illustrative purposes and synthesizes data from multiple research findings.

Design Principles for Ligands Incorporating the Isoxazole Carboxylic Acid Motif

The isoxazole carboxylic acid motif is a valuable component in ligand design due to its specific physicochemical properties, which can be exploited to enhance interactions with biological targets and improve pharmacokinetic profiles. rsc.org Its utility stems primarily from its role as a bioisostere for carboxylic acids and its defined geometry.

Bioisosterism: A key design principle is the use of the isoxazole ring, particularly 3-hydroxyisoxazole, as a bioisostere for the carboxylic acid functional group. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. drughunter.com The 3-hydroxyisoxazole moiety is a planar, acidic heterocycle with a pKa value of approximately 4-5, closely mimicking the acidity and planarity of a carboxylic acid. nih.gov This allows it to engage in similar ionic and hydrogen-bonding interactions with protein targets. nih.govresearchgate.net

Replacing a carboxylic acid with an isoxazole ring can be advantageous in drug design. While the carboxylic acid group is crucial for the activity of many drugs, it can also lead to poor metabolic stability, limited ability to cross biological membranes, and potential toxicity. researchgate.netdrughunter.com The isoxazole motif can retain the necessary acidic character for biological function while potentially improving properties such as membrane permeability and metabolic profile. drughunter.com For example, tetrazoles, another common carboxylic acid isostere, are often used for this purpose, but isoxazoles provide an alternative scaffold with a different electronic and structural profile. nih.gov

Structural and Electronic Features: The rigid, planar structure of the isoxazole ring provides a well-defined scaffold that can position substituents in a precise orientation for optimal interaction with a binding site. The substituents on the isoxazole moiety play a vital role in complex formation, especially when functional groups are present. rsc.org The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, contributing to the binding affinity and specificity of the ligand.

The design of ligands incorporating this motif often involves a systematic exploration of substituents at various positions to fine-tune the molecule's properties. For example, adding lipophilic groups can enhance binding to hydrophobic pockets within a protein, while polar groups can form additional hydrogen bonds. A preliminary pharmacophore model for isoxazole analogues targeting the System xc- transporter highlighted the specific structural features required for binding, providing insight into the structure-activity relationships. umt.edu Ultimately, the isoxazole carboxylic acid motif serves as a versatile and tunable platform for developing novel ligands with tailored properties for specific biological targets. researchgate.netrsc.org

Mechanistic Studies of Biological Interactions of 5 Chloro 1,2 Oxazole 3 Carboxylic Acid Derivatives Non Clinical Focus

Enzyme Inhibition Mechanisms

The 1,2-oxazole (isoxazole) core is a versatile scaffold found in numerous compounds designed to inhibit specific enzymatic activities. Mechanistic studies have revealed detailed interactions of these derivatives with several classes of enzymes.

The L-cysteine biosynthesis pathway, which is essential for many bacteria but absent in mammals, presents a promising target for novel antibacterial agents. semanticscholar.org Serine acetyltransferase (SAT) catalyzes the rate-limiting step in this pathway, the conversion of L-serine to O-acetylserine (OAS). semanticscholar.org

A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of Salmonella typhimurium serine acetyltransferase (StSAT). semanticscholar.orgnih.gov One of the hit compounds from this series, a 2-aminothiazole (B372263) derivative, was characterized as a competitive inhibitor with respect to acetyl-CoA, with a Ki of 64 ± 12 µM. semanticscholar.org Computational modeling suggests its L-shape allows it to partially occupy the acetyl-CoA binding cavity, while its carboxylic acid group mimics that of the natural substrate, L-serine, allowing it to also interact with the L-serine binding pocket. semanticscholar.org This dual-pocket interaction is consistent with a competitive displacement of acetyl-CoA. semanticscholar.org

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in inflammatory processes, as it releases arachidonic acid, a precursor to pro-inflammatory eicosanoids. researchgate.net Consequently, inhibitors of cPLA2α are sought after as potential anti-inflammatory drugs. researchgate.net While various molecular scaffolds have been investigated for cPLA2α inhibition, including indazole-5-carboxylic acids which have shown dual inhibition of cPLA2α and FAAH, specific mechanistic data on the direct inhibition of cPLA2α by 5-chloro-1,2-oxazole-3-carboxylic acid derivatives is not extensively detailed in the available research. nih.gov

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of endocannabinoid signaling lipids, such as anandamide. nih.govnih.gov Its inhibition is a therapeutic strategy for pain and inflammation. nih.govmdpi.com A class of α-ketooxazole derivatives has been identified as potent and selective competitive inhibitors of FAAH. nih.govnih.gov

The mechanism of inhibition involves the reversible formation of a hemiketal between the inhibitor's α-keto group and an active site serine residue of FAAH. nih.gov Structure-activity relationship (SAR) studies on these α-ketooxazoles have been extensive. A derivative featuring a 3-chloro-phenyl (3-Cl-Ph) group was found to be a particularly potent inhibitor, with a Ki of 900 pM, which was five times more potent than the parent compound. nih.gov The electronic effect of substituents on the oxazole (B20620) ring is a dominant factor in the inhibitory potency. nih.gov Proteomic-wide screening has confirmed that these α-ketoheterocycle inhibitors are generally highly selective for FAAH over other mammalian serine hydrolases. nih.gov

Table 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by α-Keto Oxazole Derivatives

| Compound Derivative | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Aryl = 1-naphthyl (5c) | 2.6 nM | nih.gov |

| Aryl = 3-Cl-Ph (5hh) | 900 pM | nih.gov |

| Ethylbiphenyl side chain (11j) | 750 pM | nih.gov |

| C5-nitrile with biphenylethyl side chain (6) | 200 pM (rat FAAH) | nih.gov |

| C5-nitrile with biphenylethyl side chain (6) | 260 pM (human FAAH) | nih.gov |

Molecular Target Identification and Binding Modes (e.g., Tubulin Binding)

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitosis, making them a key target for anticancer agents. nih.govnih.gov A novel class of tricyclic 1,2-oxazole derivatives, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, have been identified as potent antimitotic agents that function by disrupting microtubule dynamics. nih.govacs.org

These compounds inhibit tubulin polymerization, with the most active derivatives showing IC50 values in the low micromolar range (1.9–8.2 µM). nih.govaacrjournals.org Further investigation into the binding mode revealed that these 1,2-oxazole derivatives bind to the colchicine (B1669291) site on β-tubulin. nih.govacs.org This was confirmed through competition assays demonstrating inhibition of colchicine binding to tubulin. aacrjournals.org The synthesis of chloro-substituted derivatives within this class has been accomplished, indicating that the 5-chloro-1,2-oxazole scaffold is compatible with this biological activity. acs.org Molecular docking studies have further supported the binding of these compounds to the colchicine binding site. acs.org

Table 2: Tubulin Polymerization Inhibition by Pyrrolo-cyclohepta-oxazole Derivatives

| Compound Series | Activity | IC50 Value | Reference |

|---|---|---|---|

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles | Tubulin Polymerization Inhibition | 1.9–8.2 µM | nih.govaacrjournals.org |

Cellular Pathway Modulation (e.g., Induction of Apoptosis, Cell Cycle Arrest)

The disruption of microtubule function by 1,2-oxazole derivatives triggers downstream cellular events, leading to cell death. nih.govnih.gov The primary cellular responses to these tubulin-targeting agents are cell cycle arrest and the induction of apoptosis. nih.govbenthamdirect.com

Studies on pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles demonstrated a potent ability to arrest cancer cells in the G2/M phase of the cell cycle in a concentration-dependent manner. nih.govacs.orgaacrjournals.org This mitotic arrest is a direct consequence of interference with the mitotic spindle function. aacrjournals.org

Following G2/M arrest, these compounds induce apoptosis. nih.govaacrjournals.org The mechanism of apoptosis induction proceeds through the mitochondrial pathway, which is characterized by several key events:

Mitochondrial Depolarization: A loss of the mitochondrial membrane potential. nih.govaacrjournals.org

Generation of Reactive Oxygen Species (ROS). aacrjournals.org

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase, a hallmark of apoptosis. nih.govaacrjournals.org

This cascade of events confirms that the cellular action of these 1,2-oxazole derivatives involves mitotic arrest followed by apoptotic cell death, highlighting their potential as modulators of critical cellular pathways. aacrjournals.org

Future Research Directions and Unexplored Avenues for 5 Chloro 1,2 Oxazole 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

While established methods for synthesizing isoxazole (B147169) rings exist, future research will likely focus on developing more efficient, scalable, and environmentally benign pathways to 5-Chloro-1,2-oxazole-3-carboxylic acid and its precursors. The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas for development include:

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and increase yields. mdpi.com This technology has been successfully applied to the synthesis of other heterocyclic compounds, such as 1,2,4-triazoles, by enabling high temperatures to be reached rapidly and uniformly in sealed vessels. mdpi.com Applying this to the cyclization steps in the formation of the isoxazole ring could offer a greener alternative to conventional heating methods.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) that combine several synthetic steps into a single operation would enhance efficiency and reduce the need for intermediate purification, thereby minimizing solvent waste and energy consumption. mdpi.com Such strategies have been employed for creating other complex heterocyclic systems and could be adapted for the synthesis of functionalized isoxazoles. mdpi.comnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would allow for safer handling of reactive intermediates and easier scaling for potential industrial production, moving away from traditional batch processing.

Greener Solvents and Catalysts: Future synthetic routes should investigate the use of aqueous media or other environmentally friendly solvents. researchgate.net Furthermore, replacing stoichiometric reagents with catalytic systems, particularly those involving earth-abundant and non-toxic metals, would align with sustainability goals. For instance, iron(II)-catalyzed isomerization has been used in the transformation of 5-chloroisoxazoles into other valuable chemical entities. mdpi.com

Advanced Functionalization Strategies and Libraries of Analogues

The true potential of this compound lies in its utility as a versatile building block for creating diverse libraries of new chemical entities. The chloro and carboxylic acid groups are prime handles for a wide array of chemical transformations.

Functionalization of the Chloro Group: The chlorine atom at the 5-position of the isoxazole ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, thiols, and alcohols, to generate a broad range of analogues. Research into the reactivity of this position with different nucleophiles can unlock new families of compounds. researchgate.net

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives. mdpi.com Amide coupling reactions, in particular, are a powerful tool for linking the isoxazole core to other molecular fragments, including amino acids, peptides, or other heterocyclic systems, thereby expanding the chemical space and potential biological activity. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: The this compound core can serve as a scaffold for "scaffold hopping," where it replaces a known active core structure to generate novel compounds with potentially improved properties. rsc.org Techniques like bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, can be used to fine-tune the pharmacological profile of derivatives. mdpi.comnih.gov

Combinatorial Chemistry: Employing combinatorial chemistry principles, where the chloro and carboxylic acid groups are functionalized in parallel, can rapidly generate large libraries of analogues. High-throughput screening of these libraries against various biological targets can accelerate the discovery of new lead compounds for drug development.

| Functionalization Site | Reaction Type | Potential Reagents/Partners | Resulting Derivative |

| 5-Chloro group | Nucleophilic Substitution | Amines, Thiols, Alcohols | 5-Amino-, 5-Thio-, 5-Alkoxy-isoxazoles |

| 3-Carboxylic acid group | Amide Coupling | Primary/Secondary Amines, Amino Acids | Isoxazole-3-carboxamides |

| 3-Carboxylic acid group | Esterification | Alcohols | Isoxazole-3-carboxylates |

| Entire Scaffold | Cycloaddition/Rearrangement | Not specified | Other heterocyclic systems |

Elucidation of Broader Biological Pathways and Molecular Targets

Derivatives of isoxazole are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov A key future direction is to systematically explore the biological potential of novel analogues derived from this compound.

Screening Against Diverse Targets: Libraries of analogues should be screened against a broad panel of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. For example, isoxazole derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase for the treatment of gout. nih.gov This suggests that derivatives of this compound could be tailored to inhibit other key enzymes.

Antimicrobial and Anticancer Research: Given the known antimicrobial properties of many heterocyclic compounds, new derivatives should be evaluated against a range of pathogenic bacteria and fungi, especially multidrug-resistant strains. nih.govmdpi.com Similarly, screening for anticancer activity against various cancer cell lines could identify compounds with novel mechanisms of action. nih.gov

Molecular Docking and In Silico Studies: Computational tools such as molecular docking can be used to predict the binding of newly designed analogues to the active sites of specific protein targets. nih.gov These in silico studies can help prioritize the synthesis of the most promising compounds and provide insights into their potential mechanism of action, guiding further experimental investigation. nih.gov By understanding how these molecules interact with biological targets at a molecular level, researchers can rationally design next-generation compounds with enhanced potency and selectivity.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Reference building block catalogs for analogous oxazole derivatives (e.g., Enamine Ltd’s "5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid" ).

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer:

NMR :

- ¹H NMR : Expect signals for the oxazole ring protons (δ 6.5–7.5 ppm) and carboxylic acid proton (δ 12–13 ppm, broad). Use deuterated DMSO-d₆ to dissolve the compound and suppress exchange broadening.

- ¹³C NMR : Carboxylic acid carbonyl appears at δ 165–170 ppm; oxazole carbons resonate at δ 140–160 ppm.

Q. IR :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C in oxazole).

Q. Mass Spectrometry :

Q. Validation :

Advanced: What strategies are effective in resolving crystallographic data inconsistencies when determining the structure of this compound derivatives?

Methodological Answer :

Common Issues :

- Twinned crystals : Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN commands .

- Disordered Cl atoms : Apply occupancy refinement and restraints (e.g., DFIX in SHELXL).

- Data Contradictions : Compare with analogous structures (e.g., 5-Methyl-1,2-oxazole-3-carboxylic acid ).

Q. Best Practices :

- Collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities.

- Validate using R-factor convergence (R₁ < 0.05) and Hirshfeld surface analysis.

Advanced: How can this compound be utilized as a building block in designing bioactive molecules, and what are the key structural considerations?

Methodological Answer :

Applications :

- Drug Design : The oxazole core is a bioisostere for peptide bonds; the carboxylic acid enables conjugation (e.g., amide coupling with amines).

- Case Study : Derivatives like "3-[2-Chloro-5-(...)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid" demonstrate utility in kinase inhibitors .

Q. Structural Considerations :

- Steric Effects : Chlorine at position 5 influences ring planarity and binding pocket interactions.

- Acid Stability : Protect the carboxylic acid as an ester during reactions requiring basic conditions.

Q. Synthetic Routes :

- Use peptide coupling reagents (EDC/HOBt) for amide bond formation.

- Explore Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions.

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer :

Handling :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles. Avoid skin contact due to potential irritancy .

- Ventilation : Use fume hoods to prevent inhalation of dust.

Q. Storage :

Q. Decomposition Risks :

- Hydrolysis in aqueous media: Avoid prolonged exposure to moisture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.